molecular formula C31H49N3O12 B562909 tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate CAS No. 1076199-61-5

tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate

Cat. No.: B562909
CAS No.: 1076199-61-5
M. Wt: 655.742
InChI Key: XILRGXFMEQJWTK-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including a tert-butyl group, a Boc-protected amino group, a methoxycarbonyl group, and a phenoxy group. These groups are connected in a complex structure with multiple ether (trioxa) and amide (diazanonadecan) linkages .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and linkages. The tert-butyl group is a bulky group that can influence the stereochemistry of the compound .


Chemical Reactions Analysis

The Boc group in the compound can be removed using acid in a process known as Boc deprotection . This reaction involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation and decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a tert-butyl group are generally non-polar and hydrophobic . The Boc-protected amino group would make the compound sensitive to acidic conditions .

Scientific Research Applications

Protection and Deprotection of Functional Groups

The tert-butyl (Boc) group is prominently used in the protection of functional groups in synthetic chemistry. The Boc group stabilizes sensitive molecular structures during reaction sequences, making it essential for complex organic syntheses, especially in peptide synthesis. Rao et al. (2017) highlight a novel reagent, Boc-OASUD, for the efficient introduction of the Boc protecting group to amines and amino acids, emphasizing its superiority in stability and reactivity compared to traditional reagents (Rao et al., 2017). Similarly, Heydari et al. (2007) demonstrate the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmental friendliness (Heydari et al., 2007). The utility of the Boc group in protecting amine functionalities is further exemplified by its use in synthesizing N-Boc protected derivatives from amines and amino acids (Harris & Wilson, 2009).

Synthesis and Characterization of Organic Derivatives

Bamba et al. (2020) report on the synthesis of N-tert-butoxycarbonyl (BOC) protected organic derivatives, highlighting the method's importance in creating hybrid materials for various applications (Bamba et al., 2020). Chankeshwara and Chakraborti (2006) also discuss the catalyst-free N-tert-butyloxycarbonylation of amines in water, emphasizing the chemoselectivity and environmental advantages of the process (Chankeshwara & Chakraborti, 2006).

Applications in Polymer Chemistry

Jing et al. (2019) explore the use of the tert-butoxycarbonyl (BOC) group in polymer chemistry, particularly in the study of thermal decomposition of methacrylate polymers containing the BOC moiety. The study offers insights into the stability and reactivity of such polymers under different conditions (Jing et al., 2019).

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O12/c1-30(2,3)45-24(35)11-12-32-26(36)25(34-29(39)46-31(4,5)6)27(37)33-13-14-41-15-16-42-17-18-43-19-20-44-23-10-8-9-22(21-23)28(38)40-7/h8-10,21,25H,11-20H2,1-7H3,(H,32,36)(H,33,37)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILRGXFMEQJWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661841
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-61-5
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-({2-[2-(2-{2-[3-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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